1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one
Overview
Description
Aluminum subacetate, also known as basic aluminum acetate, is a chemical compound with the formula C4H7AlO5. It is commonly used in various medical and industrial applications due to its astringent and antiseptic properties. The compound is typically found in topical solutions and is known for its ability to relieve minor skin irritations and infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum subacetate can be synthesized through a chemical reaction involving aluminum sulfate and calcium acetate. The process involves dissolving aluminum sulfate in cold water, followed by the gradual addition of calcium carbonate with constant stirring. Acetic acid is then slowly added to the mixture, which is set aside for 24 hours to allow the reaction to complete. The product is filtered and washed with cold water to obtain aluminum subacetate .
Industrial Production Methods: In industrial settings, aluminum subacetate is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. The compound is typically packaged and stored in tight containers to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions: Aluminum subacetate undergoes various chemical reactions, including hydrolysis and complexation. It is known to react with water to form aluminum hydroxide and acetic acid. The compound can also participate in substitution reactions with other metal salts to form different aluminum compounds .
Common Reagents and Conditions:
Hydrolysis: Involves the reaction of aluminum subacetate with water, resulting in the formation of aluminum hydroxide and acetic acid.
Complexation: Aluminum subacetate can form complexes with other metal ions, such as zinc or copper, under specific conditions.
Major Products Formed:
Aluminum Hydroxide: Formed through the hydrolysis of aluminum subacetate.
Acetic Acid: A byproduct of the hydrolysis reaction.
Scientific Research Applications
Aluminum subacetate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a reagent in various chemical reactions and synthesis processes.
- Employed in the preparation of other aluminum compounds.
Biology:
- Utilized in biological studies to investigate the effects of aluminum on cellular processes.
- Applied in the formulation of laboratory reagents and buffers.
Medicine:
- Commonly used in topical solutions to treat minor skin irritations, such as insect bites, rashes, and poison ivy.
- Acts as an astringent and antiseptic, helping to reduce inflammation and prevent infection .
Industry:
- Employed in the production of antiperspirants and deodorants.
- Used in water treatment processes to remove impurities and contaminants.
Mechanism of Action
Aluminum subacetate is often compared with other aluminum compounds, such as aluminum acetate and aluminum sulfate.
Aluminum Acetate:
- Similar in structure but differs in the number of acetate groups attached to the aluminum ion.
- Used in similar applications, such as topical solutions for skin irritations.
Aluminum Sulfate:
- Contains sulfate ions instead of acetate ions.
- Primarily used in water treatment and as a mordant in dyeing processes.
Uniqueness of Aluminum Subacetate:
- The presence of both hydroxide and acetate groups gives aluminum subacetate unique properties that make it effective as an astringent and antiseptic.
- Its ability to form complexes with other metal ions enhances its versatility in various applications .
Comparison with Similar Compounds
- Aluminum Acetate
- Aluminum Sulfate
- Aluminum Hydroxide
Properties
IUPAC Name |
1-(4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS2/c1-4-8(11)10-7(6(2)3)5-13-9(10)12/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMSKZAOAHMEGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CSC1=S)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564419 | |
Record name | 1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102831-92-5 | |
Record name | 1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40564419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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